N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14953459
InChI: InChI=1S/C18H20N2O5/c1-12-9-14(21)11-18(23)20(12)6-5-17(22)19-13-3-4-15-16(10-13)25-8-2-7-24-15/h3-4,9-11,21H,2,5-8H2,1H3,(H,19,22)
SMILES:
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide

CAS No.:

Cat. No.: VC14953459

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide -

Specification

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide
Standard InChI InChI=1S/C18H20N2O5/c1-12-9-14(21)11-18(23)20(12)6-5-17(22)19-13-3-4-15-16(10-13)25-8-2-7-24-15/h3-4,9-11,21H,2,5-8H2,1H3,(H,19,22)
Standard InChI Key SDZSZKZOTOWDTD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)OCCCO3)O

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17H19NO5

  • Molecular Weight: Approximately 317.34 g/mol

Structural Description

The compound consists of:

  • A benzodioxepin ring system, which is a bicyclic structure containing oxygen atoms.

  • A pyridinone moiety, which includes a hydroxyl group and a methyl substitution.

  • A propanamide linker, connecting the two primary functional groups.

IUPAC Name

The IUPAC name of the compound is N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Formation of the benzodioxepin core through cyclization reactions involving catechol derivatives and epoxides.

  • Preparation of the pyridinone fragment via condensation reactions using precursors like methylpyridone.

  • Coupling of the two fragments through amide bond formation using reagents like carbodiimides or acyl chlorides.

Pharmacological Targets

The structural features suggest potential biological activity:

  • The benzodioxepin moiety could interact with enzymes or receptors due to its aromatic and oxygen-containing structure.

  • The pyridinone group is commonly found in bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Hypothetical Activity

Based on similar compounds:

  • It may act as an enzyme inhibitor (e.g., cyclooxygenase or lipoxygenase) due to its ability to form hydrogen bonds and π-stacking interactions.

  • It could exhibit anti-inflammatory or anticancer properties by modulating specific signaling pathways.

Spectroscopic Techniques

To confirm the structure, the following methods are typically employed:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR can identify functional groups and connectivity.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies characteristic functional group vibrations (e.g., amide C=O stretch).

Crystallography

X-ray diffraction can provide precise three-dimensional structural data for this compound.

Data Table: Hypothetical Binding Affinity

Target Enzyme/ReceptorBinding Energy (kcal/mol)Potential Activity
Cyclooxygenase (COX)-8.5Anti-inflammatory
Lipoxygenase (LOX)-9.0Anti-inflammatory
Kinase (e.g., EGFR)-7.2Anticancer

In Silico Studies

Molecular docking and dynamics simulations can predict binding affinity and stability with biological targets.

In Vitro Studies

Testing against cell lines or isolated enzymes to evaluate pharmacological activity.

Optimization

Structural modifications could enhance specificity, potency, or pharmacokinetics.

This compound represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Further studies are essential to fully explore its therapeutic applications.

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